

An In-depth Technical Guide to 2-(4-pyridyl)propanedial

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Compound of Interest

Compound Name: 2-(4-Pyridyl)malondialdehyde

Cat. No.: B1301796

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(4-pyridyl)propanedial, including its chemical identity, physicochemical properties, and a plausible synthetic route. The information is intended for researchers in medicinal chemistry, pharmacology, and related scientific fields.

Chemical Identity: IUPAC Name and Synonyms

The compound with the structure corresponding to a propanedial backbone substituted with a 4-pyridyl group at the second position is formally named according to IUPAC nomenclature. It is also known by several synonyms, which are frequently encountered in chemical supplier catalogs and scientific literature.

- IUPAC Name: 2-pyridin-4-ylpropanedial^[1]
- Synonyms:
 - 2-(4-Pyridyl)malondialdehyde^[1]
 - 2-(pyridin-4-yl)malonaldehyde^[1]
 - Propanedial, 4-pyridinyl-
 - 2-(4-pyridinyl)malonaldehyde

- (Pyridin-4-yl)propane-1,3-dial

Physicochemical and Computed Properties

A summary of the key quantitative data for 2-(4-pyridyl)propanedial is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental settings, including its solubility and potential for crossing biological membranes.

Table 1: Quantitative Data for 2-(pyridin-4-yl)propanedial

Property	Value	Source
Molecular Formula	C ₈ H ₇ NO ₂	PubChem[1]
Molecular Weight	149.15 g/mol	PubChem[1]
Exact Mass	149.047678466 Da	PubChem[1]
Melting Point	>320.0°C	Thermo Scientific[2]
XLogP3-AA	0	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	3	PubChem[1]
Topological Polar Surface Area	47 Å ²	PubChem[1]
Complexity	133	PubChem[1]
Solubility in Water	Slightly soluble	Thermo Scientific[2]

Experimental Protocols: A Plausible Synthetic Route

A specific, detailed experimental protocol for the synthesis of 2-(4-pyridyl)propanedial is not readily available in the surveyed literature. However, a plausible and widely used method for the synthesis of 2-arylmalondialdehydes is the Vilsmeier-Haack reaction. This reaction involves the formylation of an activated methylene group adjacent to an aromatic ring. In this case, the starting material would be 4-pyridylacetic acid or a derivative thereof. The enol of the carboxylic

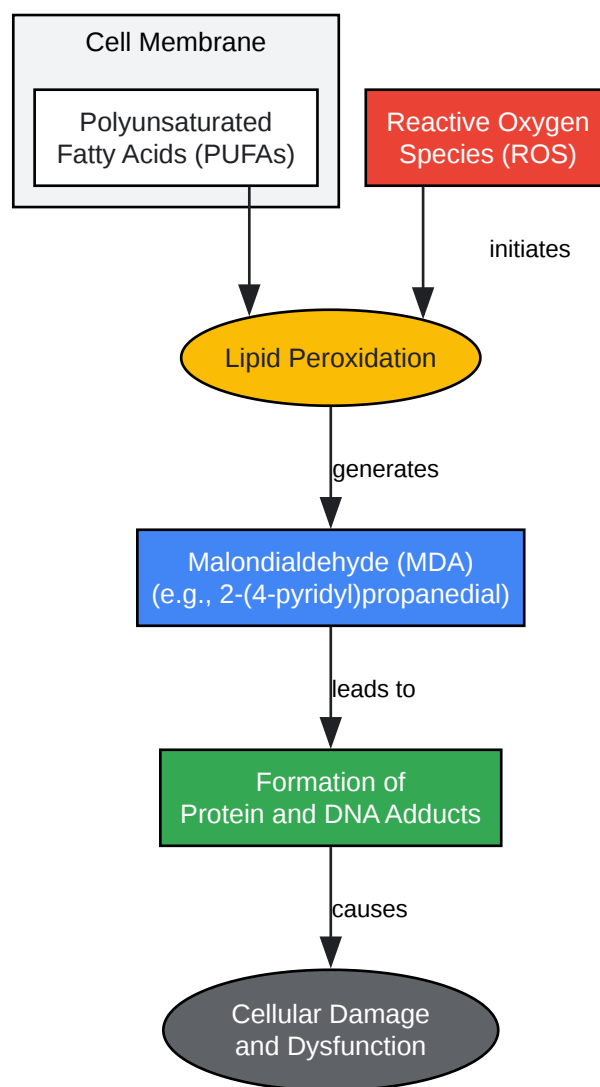
acid likely acts as the nucleophile in the reaction with the Vilsmeier reagent. The reaction proceeds through a double formylation with accompanying decarboxylation.

Proposed Synthesis via Vilsmeier-Haack Reaction:

- **Formation of the Vilsmeier Reagent:** The Vilsmeier reagent, a chloromethyliminium salt, is typically prepared in situ by reacting N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl_3) at low temperatures (e.g., 0°C).
- **Formylation Reaction:** The starting material, such as 4-pyridylacetic acid, is dissolved in a suitable solvent and then added to the prepared Vilsmeier reagent. The reaction mixture is heated to facilitate the formylation and decarboxylation steps.
- **Hydrolysis:** The intermediate iminium salt is hydrolyzed during aqueous workup to yield the final dialdehyde product, 2-(4-pyridyl)propanedial.
- **Purification:** The crude product can be purified using standard techniques such as recrystallization or column chromatography.

Logical Relationships and Potential Biological Context

While specific signaling pathways involving 2-(4-pyridyl)propanedial have not been elucidated, it belongs to the class of malondialdehydes. Malondialdehyde (MDA) is a well-established biomarker of oxidative stress, arising from the peroxidation of polyunsaturated fatty acids in cell membranes. The following diagram illustrates this general pathway.



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Caption: General pathway of lipid peroxidation leading to malondialdehyde (MDA) formation.

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References

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- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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